Intranasal Hydromorphone Exposure (Cmax and AUC) Reduced by ≥50% vs. Molar-Equivalent Hydromorphone in a Human Abuse Potential Study
In a single-center, randomized, double-blind, crossover study in healthy adult nondependent recreational opioid users (N=26), intranasal (IN) administration of 16.1 mg Asal-HM was compared with 8.0 mg hydromorphone (HM) on a molar-equivalent basis [1]. Relative to IN HM, the rate (Cmax) and extent (AUC0-last, AUC0-inf) of exposure to hydromorphone following IN Asal-HM were reduced by ≥50% [1]. A separate report from the same study (KP511.A01) cited a mean peak hydromorphone exposure decrease of approximately 63% and a 30-minute delay in time to peak exposure (Tmax) for Asal-HM vs. HM [2]. This pharmacokinetic blunting is the mechanistic basis for the compound's abuse-deterrent profile.
| Evidence Dimension | Intranasal hydromorphone exposure (Cmax and AUC) |
|---|---|
| Target Compound Data | Asal-HM (16.1 mg IN): Cmax and AUC0-last/AUC0-inf reduced by ≥50% vs. HM; mean peak exposure decreased ~63%; Tmax delayed by 30 min |
| Comparator Or Baseline | Hydromorphone (8.0 mg IN, molar-equivalent): reference Cmax and AUC values (not explicitly reported; served as 100% baseline) |
| Quantified Difference | ≥50% reduction in Cmax and AUC; ~63% reduction in mean peak exposure; 30-minute Tmax delay |
| Conditions | Single-center, randomized, double-blind, crossover study; N=26 healthy adult nondependent recreational opioid users; IN administration; blood sampling through 24 h postdose |
Why This Matters
For procurement decisions, this ≥50% reduction in intranasal bioavailability directly demonstrates that Asal-HM cannot be readily abused by insufflation, a key differentiator from generic hydromorphone products that lack this chemical barrier at the API level.
- [1] Guenther S, Mickle TC, Barrett AC, Smith A, Braeckman R, Kelsh D, Vince B. Pharmacokinetics and Abuse Potential of Asalhydromorphone, a Novel Prodrug of Hydromorphone, After Intranasal Administration in Recreational Drug Users. Pain Medicine, 2020; 21(3): 511–520. doi:10.1093/pm/pnz066. View Source
- [2] Technology Networks / KemPharm, Inc. KemPharm Post Positive Results From Phase 1 Trial. January 11, 2017. View Source
